5-Methyl-1,3-thiazole-4-carbonyl chloride
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Overview
Description
5-Methyl-1,3-thiazole-4-carbonyl chloride: is a heterocyclic organic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the carbonyl chloride functional group makes it a versatile intermediate for further chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,3-thiazole-4-carbonyl chloride typically involves the chlorination of 5-Methyl-1,3-thiazole-4-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The reaction conditions generally include refluxing the mixture to ensure complete conversion of the carboxylic acid to the corresponding carbonyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of thionyl chloride is common due to its effectiveness in converting carboxylic acids to acyl chlorides.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1,3-thiazole-4-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form 5-Methyl-1,3-thiazole-4-carboxylic acid.
Condensation Reactions: It can participate in condensation reactions with amines to form amides.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Organic solvents such as dichloromethane, chloroform, and tetrahydrofuran are often used to dissolve the reactants and facilitate the reactions.
Catalysts: In some cases, catalysts such as pyridine or triethylamine are used to enhance the reaction rate.
Major Products:
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
Chemistry: 5-Methyl-1,3-thiazole-4-carbonyl chloride is used as an intermediate in the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable building block for constructing complex molecules.
Biology and Medicine: In medicinal chemistry, derivatives of this compound have been explored for their potential biological activities. These derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making them candidates for drug development.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and dyes. Its ability to form stable derivatives makes it useful in various industrial applications.
Mechanism of Action
The mechanism of action of 5-Methyl-1,3-thiazole-4-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, allowing it to react with nucleophiles to form covalent bonds. This reactivity is exploited in the synthesis of various derivatives, which may interact with biological targets such as enzymes or receptors.
Molecular Targets and Pathways:
Enzymes: Derivatives of this compound may inhibit or activate specific enzymes, leading to therapeutic effects.
Receptors: Some derivatives may bind to receptors, modulating their activity and resulting in biological responses.
Comparison with Similar Compounds
5-Methyl-1,3-thiazole-4-carboxylic acid: The precursor to 5-Methyl-1,3-thiazole-4-carbonyl chloride, differing by the presence of a carboxylic acid group instead of a carbonyl chloride group.
2-Methyl-1,3-thiazole-4-carbonyl chloride: A similar compound with a methyl group at the 2-position instead of the 5-position.
4-Methyl-1,3-thiazole-5-carbonyl chloride: Another isomer with the methyl group at the 4-position.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of derivatives it can form. The position of the methyl group and the carbonyl chloride functional group confer distinct chemical properties compared to other isomers.
Properties
IUPAC Name |
5-methyl-1,3-thiazole-4-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNOS/c1-3-4(5(6)8)7-2-9-3/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNLJLPDPUWEOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CS1)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20664542 |
Source
|
Record name | 5-Methyl-1,3-thiazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20664542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120237-77-6 |
Source
|
Record name | 5-Methyl-4-thiazolecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120237-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-1,3-thiazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20664542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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